molecular formula C13H13NO4 B12468704 2-methylpropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-methylpropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12468704
M. Wt: 247.25 g/mol
InChI Key: OTSIKYBJKNVFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves several steps. One common method is the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction . This method allows for the facile synthesis of multifunctionalized isoindole-1,3-diones. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used but often include other isoindole derivatives with different functional groups.

Scientific Research Applications

2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoindole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various disorders and diseases.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoindole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific isoindole derivative and its functional groups.

Comparison with Similar Compounds

2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as other isoindole derivatives. These compounds share a common isoindole nucleus but differ in their functional groups and biological activities . Some similar compounds include methyl 1,3-dioxo-2H-isoindole-5-carboxylate and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . The uniqueness of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-methylpropyl 1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C13H13NO4/c1-7(2)6-18-13(17)8-3-4-9-10(5-8)12(16)14-11(9)15/h3-5,7H,6H2,1-2H3,(H,14,15,16)

InChI Key

OTSIKYBJKNVFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

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